molecular formula C7H12Cl2 B14607929 1,2-Dichloro-1,2-dimethylcyclopentane CAS No. 61042-04-4

1,2-Dichloro-1,2-dimethylcyclopentane

Cat. No.: B14607929
CAS No.: 61042-04-4
M. Wt: 167.07 g/mol
InChI Key: NHZOHWRYAHJWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-1,2-dimethylcyclopentane is an organic compound with the molecular formula C7H12Cl2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,2-dimethylcyclopentane can be synthesized through various methods. One common approach involves the chlorination of 1,2-dimethylcyclopentane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,2-dimethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,2-dimethylcyclopentane by using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding cyclopentanones or cyclopentadienes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of 1,2-dimethylcyclopentane derivatives with various functional groups.

    Reduction: 1,2-Dimethylcyclopentane.

    Oxidation: Cyclopentanones or cyclopentadienes.

Scientific Research Applications

1,2-Dichloro-1,2-dimethylcyclopentane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-1,2-dimethylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorocyclopentane: Similar structure but lacks the methyl groups.

    1,2-Dimethylcyclopentane: Similar structure but lacks the chlorine atoms.

    1,2-Dichloro-1,2-dimethylcyclohexane: Similar structure but with a six-membered ring.

Uniqueness

1,2-Dichloro-1,2-dimethylcyclopentane is unique due to the presence of both chlorine and methyl substituents on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61042-04-4

Molecular Formula

C7H12Cl2

Molecular Weight

167.07 g/mol

IUPAC Name

1,2-dichloro-1,2-dimethylcyclopentane

InChI

InChI=1S/C7H12Cl2/c1-6(8)4-3-5-7(6,2)9/h3-5H2,1-2H3

InChI Key

NHZOHWRYAHJWDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.